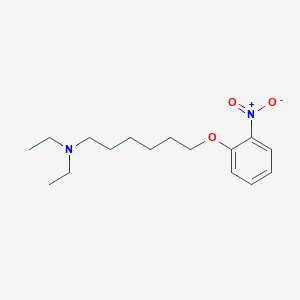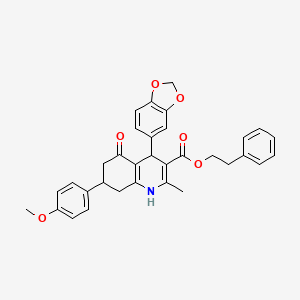
1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes or proteins in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme necessary for DNA replication and cell division. In viruses, it has been reported to inhibit the activity of the viral protease, an enzyme required for viral replication. In insects, it has been found to interfere with the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine depend on the target organism and the concentration of the compound used. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viruses, it has been reported to reduce viral load and inhibit viral replication. In insects, it has been found to cause paralysis and death. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in lab experiments is its broad range of potential applications. It can be used in various fields such as medicine, agriculture, and materials science. Another advantage is its relatively simple synthesis method and high yield. However, one of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research on 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective and targeted applications. Another direction is the exploration of its potential use as a building block for the synthesis of other compounds with novel properties. Additionally, more research is needed to assess its safety and potential environmental impact, especially in the context of its use in agriculture.
合成法
The synthesis of 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of benzylamine, benzoyl chloride, and sodium azide in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
科学的研究の応用
1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its insecticidal and herbicidal activities. In materials science, it has been explored for its potential use as a catalyst or as a building block for the synthesis of other compounds.
特性
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-21(20-14-8-3-9-15-20)28-23(25-17-19-12-6-2-7-13-19)26-22(27-28)24-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITSXDYBYBKKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)
![2-[5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)